molecular formula C20H16N2O3 B11952539 N-(4-Benzyloxybenzylidene)-3-nitroaniline CAS No. 70627-53-1

N-(4-Benzyloxybenzylidene)-3-nitroaniline

Cat. No.: B11952539
CAS No.: 70627-53-1
M. Wt: 332.4 g/mol
InChI Key: DRWMRBYLKWKBCX-UHFFFAOYSA-N
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Description

N-(4-Benzyloxybenzylidene)-3-nitroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyloxybenzylidene)-3-nitroaniline typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyloxybenzylidene)-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-Benzyloxybenzylamine.

    Reduction: N-(4-Benzyloxybenzyl)-3-nitroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Benzyloxybenzylidene)-3-nitroaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-Benzyloxybenzylidene)-3-nitroaniline involves its interaction with various molecular targets. The Schiff base structure allows it to form coordination complexes with metal ions, which can influence biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Benzyloxybenzylidene)-4-hydroxyaniline
  • N-(4-Benzyloxybenzylidene)-4-ethylaniline
  • N-(4-Benzyloxybenzylidene)-4-chloroaniline

Uniqueness

N-(4-Benzyloxybenzylidene)-3-nitroaniline is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

70627-53-1

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H16N2O3/c23-22(24)19-8-4-7-18(13-19)21-14-16-9-11-20(12-10-16)25-15-17-5-2-1-3-6-17/h1-14H,15H2

InChI Key

DRWMRBYLKWKBCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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